molecular formula C29H52N2O4Si2 B14781732 2-amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl(2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methyl-2,3-dihydro-1H-pyrrol-1-yl)methanone

2-amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl(2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methyl-2,3-dihydro-1H-pyrrol-1-yl)methanone

Cat. No.: B14781732
M. Wt: 548.9 g/mol
InChI Key: PNAPUHFITKUSOA-UHFFFAOYSA-N
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Description

(S)-(2-amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methyl-2,3-dihydro-1H-pyrrol-1-yl)methanone is a complex organic compound featuring multiple functional groups, including amino, methoxy, and silyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methyl-2,3-dihydro-1H-pyrrol-1-yl)methanone typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The use of tert-butyldimethylsilyl chloride (TBDMS-Cl) and triisopropylsilyl chloride (TIPS-Cl) as silylation agents is common in these synthetic routes .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(S)-(2-amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methyl-2,3-dihydro-1H-pyrrol-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include TBDMS-Cl, TIPS-Cl, imidazole, and dimethylformamide (DMF). Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may yield alcohols .

Mechanism of Action

The mechanism of action of (S)-(2-amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methyl-2,3-dihydro-1H-pyrrol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The silyl groups may play a role in modulating the compound’s reactivity and stability, thereby influencing its biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C29H52N2O4Si2

Molecular Weight

548.9 g/mol

IUPAC Name

[2-amino-5-methoxy-4-tri(propan-2-yl)silyloxyphenyl]-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methyl-2,3-dihydropyrrol-1-yl]methanone

InChI

InChI=1S/C29H52N2O4Si2/c1-19(2)37(20(3)4,21(5)6)35-27-16-25(30)24(15-26(27)33-11)28(32)31-17-22(7)14-23(31)18-34-36(12,13)29(8,9)10/h15-17,19-21,23H,14,18,30H2,1-13H3

InChI Key

PNAPUHFITKUSOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(C1)CO[Si](C)(C)C(C)(C)C)C(=O)C2=CC(=C(C=C2N)O[Si](C(C)C)(C(C)C)C(C)C)OC

Origin of Product

United States

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